molecular formula C4Cl4F6 B1329310 Hexafluoro-2,2,3,3-tetrachlorobutane CAS No. 375-34-8

Hexafluoro-2,2,3,3-tetrachlorobutane

Cat. No. B1329310
CAS RN: 375-34-8
M. Wt: 303.8 g/mol
InChI Key: BZBLUUDREZEDDJ-UHFFFAOYSA-N
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Description

Hexafluoro-2,2,3,3-tetrachlorobutane is a compound that is not directly mentioned in the provided papers. However, the papers discuss various hexafluorinated compounds and their properties, which can provide insights into the behavior of similar compounds like hexafluoro-2,2,3,3-tetrachlorobutane. For instance, hexafluorobutadiene is mentioned as a plasma etching gas with excellent properties and as a precursor for synthesizing many fluorinated compounds .

Synthesis Analysis

The synthesis of hexafluorinated compounds can be complex and varied. The paper on hexafluorobutadiene synthesis discusses different methods of synthesizing perfluorobutadiene from various materials, highlighting the industrial prospects of the route from tetrafluoroethylene . Although not directly related to hexafluoro-2,2,3,3-tetrachlorobutane, this information suggests that similar fluorinated compounds can be synthesized through multiple routes, with some being more industrially viable than others.

Molecular Structure Analysis

The molecular structure of hexafluorinated compounds can be quite unique due to the presence of fluorine atoms. For example, hexafluorobicyclobutane is predicted to be robust despite a weak central C-C bond and is expected to yield hexafluorocyclobutene upon heating . This indicates that the molecular structure of hexafluorinated compounds can impart stability and influence their reactivity.

Chemical Reactions Analysis

Hexafluorinated compounds participate in various chemical reactions. The paper on hexafluorobicyclo[1.1.0]butane describes a "fluorohomoene" reaction with alkenes and a pseudopericyclic process with water . Similarly, hexafluorospiropentane can rearrange or decompose under thermal conditions . These findings suggest that hexafluoro-2,2,3,3-tetrachlorobutane may also undergo unique chemical reactions due to the influence of fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of hexafluorinated compounds are significantly influenced by fluorination. For instance, the perfluoro effect causes shifts in the PE spectra of hexafluorocyclobutanone towards higher ionization energies and bathochromic shifts in the electronic spectra . This implies that hexafluoro-2,2,3,3-tetrachlorobutane may also exhibit shifts in its spectral properties due to the presence of fluorine atoms.

Scientific Research Applications

Cytotoxicity Assessment in Vitro

A study by Romano et al. (2021) investigated the cytotoxicity of several impurities in perfluorooctane batches used for vitreoretinal surgery, including hexafluoro-1,2,3,4-tetrachlorobutane. This substance showed cytotoxic effects at 980 ppm in BALB3T3 and ARPE-19 cell lines. This research highlights the importance of understanding the cytotoxicity of chemical impurities in medical applications (Romano et al., 2021).

Hydrogen Bond Studies

Creswell and Allred (1962) explored the deuterium isotope effect in hydrogen bonding, using hexafluoro-2,2,3,3-tetrachlorobutane as a reference compound in their study. Their work provides insights into the subtleties of hydrogen bonding mechanisms, an essential aspect of chemical interactions (Creswell & Allred, 1962).

Environmental and Industrial Implications

Tsai et al. (2002) reviewed the use of perfluorocarbons (PFCs) like hexafluoro-2,2,3,3-tetrachlorobutane in the semiconductor industry, focusing on their environmental hazards and recovery/recycle technologies. This research is crucial for understanding the environmental impact and management of such compounds in industrial processes (Tsai et al., 2002).

Fluorocarbons in Polymer Synthesis

Smith and Babb (1996) described the synthesis of siloxane-containing perfluorocyclobutane aromatic polyethers, a new class of fluorosiloxane polymers. Hexafluoro-2,2,3,3-tetrachlorobutane derivatives played a role in this novel class of materials, highlighting its application in advanced polymer chemistry (Smith & Babb, 1996).

Safety And Hazards

Hexafluoro-2,2,3,3-tetrachlorobutane is classified as an irritant. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The global market size of Hexafluoro-2,2,3,3-tetrachlorobutane is expected to gain growth in the forecast period of 2023 to 2028 .

properties

IUPAC Name

2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl4F6/c5-1(6,3(9,10)11)2(7,8)4(12,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBLUUDREZEDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190947
Record name Hexafluoro-2,2,3,3-tetrachlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexafluoro-2,2,3,3-tetrachlorobutane

CAS RN

375-34-8
Record name 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 2,2,3,3-tetrachlorohexafluoro-
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Record name 375-34-8
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Record name Hexafluoro-2,2,3,3-tetrachlorobutane
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Record name 2,2,3,3-tetrachlorohexafluorobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
MT Baker, JA Ruzicka, JH Tinker - Journal of fluorine chemistry, 1999 - Elsevier
Bromine trifluroide (BrF 3 ) reacts with succinonitrile (NCCH 2 CH 2 CN) to form 1,1,1,4,4,4-hexafluorobutane as the major product. A minor amount of bromo-1,1,1,4,4,4-…
Number of citations: 11 www.sciencedirect.com
CJ Creswell, AL Allred - Journal of the American Chemical Society (US), 1962 - osti.gov
The deuterium isotope effect in hydrogen bonding was measured for the system fluoroform - tetrahydrofurancyclohexane. The fluorine NMR chemical shifts of fluoroform and fluoroform-…
Number of citations: 45 www.osti.gov
K Honda, H Yakabe, T Koga, S Sasaki, O Sakata… - Chemistry …, 2005 - journal.csj.jp
Molecular aggregation structure of poly(fluoroalkyl acrylate) [PFA-C y , where y is the fluoromethylene number of the fluoroalkyl (R f ) groups] thin films was characterized by grazing-…
Number of citations: 35 www.journal.csj.jp
K Honda, M Morita, H Otsuka, A Takahara - Macromolecules, 2005 - ACS Publications
The effects of side chain length on the molecular aggregation states and surface properties of poly(fluoroalkyl acrylate) [PFA-C y , where y is the fluoromethylene number of the R f …
Number of citations: 358 pubs.acs.org
K Honda, M Morita, S Sasaki, O Sakata… - Transactions of the …, 2007 - jstage.jst.go.jp
Surface molecular aggregation structure of poly (fluoroalkyl acrylate) s [PFA-Cy, where y is the fluoromethy lene number of the fluoroalky 1 (Rr) group] thin films was characterized by …
Number of citations: 2 www.jstage.jst.go.jp
CJ CRESWELL - 1962 - search.proquest.com
Hydrogen bonding is a molecular interaction of the type AH---X, where AH is a molecule which contains a proton donor group and X is a molecule which contains an electron donor …
Number of citations: 0 search.proquest.com
AJ Sicard, RT Baker - Chemical Reviews, 2020 - ACS Publications
This Review chronicles the progress made in the field of small fluorocarbon synthesis since their invention in the early 1930s by Thomas Midgley, Jr., and his coworkers, with special …
Number of citations: 85 pubs.acs.org
LA van de Kuil, DM Grove, RA Gossage… - …, 1997 - ACS Publications
The addition reaction of polyhalogenated alkanes to alkenes (Kharasch addition reaction) is homogeneously catalyzed in the absence of O 2 under mild reaction conditions (25 C) by …
Number of citations: 156 pubs.acs.org
JJ Rupp, DF Shriver - Inorganic Chemistry, 1967 - ACS Publications
Eleven new addition compounds havebeen formed between dicyano iron (II) complexes and Si, Ge, and Sn fluorides and chlorides. Three general types of adducts were found, with …
Number of citations: 22 pubs.acs.org
JJ Rupp - 1967 - search.proquest.com
CYANIDE BRIDGE COMPOUNDS WITH THE GROUP FOUR METAL TETRAFLUORIDES CYANIDE BRIDGE COMPOUNDS WITH THE GROUP FOUR METAL TETRAFLUORIDES Full …
Number of citations: 1 search.proquest.com

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